PF-06767832

Description

BenchChem offers high-quality PF-06767832 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about PF-06767832 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

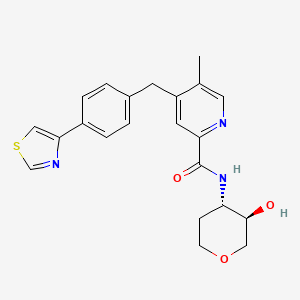

N-[(3R,4S)-3-hydroxyoxan-4-yl]-5-methyl-4-[[4-(1,3-thiazol-4-yl)phenyl]methyl]pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O3S/c1-14-10-23-19(22(27)25-18-6-7-28-11-21(18)26)9-17(14)8-15-2-4-16(5-3-15)20-12-29-13-24-20/h2-5,9-10,12-13,18,21,26H,6-8,11H2,1H3,(H,25,27)/t18-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVZZHFMLRHJXTO-RXVVDRJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1CC2=CC=C(C=C2)C3=CSC=N3)C(=O)NC4CCOCC4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN=C(C=C1CC2=CC=C(C=C2)C3=CSC=N3)C(=O)N[C@H]4CCOC[C@@H]4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of PF-06767832: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06767832 is a potent and selective positive allosteric modulator (PAM)-agonist of the M1 muscarinic acetylcholine receptor (M1 mAChR). Developed for its potential therapeutic application in cognitive disorders such as Alzheimer's disease and schizophrenia, PF-06767832 enhances the signal transduction of the endogenous neurotransmitter acetylcholine (ACh). This document provides a comprehensive overview of the mechanism of action of PF-06767832, detailing its interaction with the M1 receptor, the subsequent signaling cascade, and its pharmacological effects. The information presented herein is intended to serve as a technical resource for researchers and professionals in the field of drug discovery and development.

Introduction

The M1 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the central nervous system and plays a crucial role in learning, memory, and cognitive function. The development of selective M1 receptor modulators has been a key focus in the pursuit of novel treatments for cognitive impairments. PF-06767832 emerged as a promising compound, acting as a PAM-agonist, which not only enhances the effect of acetylcholine but also possesses intrinsic agonist activity at the M1 receptor.[1] This dual action offers a potential advantage in therapeutic settings. However, on-target adverse effects, such as convulsions and gastrointestinal issues, have been reported, highlighting the complexities of M1 receptor modulation.[2][3]

Molecular Mechanism of Action

PF-06767832 is classified as a positive allosteric modulator-agonist of the M1 mAChR.[1] This means it binds to a site on the receptor that is distinct from the orthosteric site where acetylcholine binds. This allosteric binding has two primary effects:

-

Positive Allosteric Modulation: PF-06767832 increases the affinity and/or efficacy of acetylcholine at the M1 receptor. This potentiation of the endogenous ligand's effect is a hallmark of PAMs.

-

Agonism: In addition to modulating the effect of acetylcholine, PF-06767832 can directly activate the M1 receptor, leading to a cellular response even in the absence of the endogenous agonist.

This dual mechanism of action leads to a robust activation of the M1 receptor and its downstream signaling pathways.

Signaling Pathway

The activation of the M1 mAChR by PF-06767832 initiates a well-defined intracellular signaling cascade. The M1 receptor is coupled to the Gq family of G-proteins. Upon receptor activation, the Gq protein is activated and in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 Pathway: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. This increase in intracellular calcium is a key event in M1 receptor-mediated signaling and can be measured experimentally.

-

DAG Pathway: DAG remains in the plasma membrane and, in conjunction with the increased intracellular calcium, activates protein kinase C (PKC). PKC then phosphorylates a variety of downstream target proteins, leading to diverse cellular responses.

The following diagram illustrates the signaling pathway activated by PF-06767832:

Data Presentation

In Vitro Pharmacology

The following table summarizes the in vitro pharmacological properties of PF-06767832.

| Parameter | Species | Assay | Value | Reference |

| M1 Receptor Binding Affinity (Ki) | Human | Radioligand Binding Assay | Not explicitly reported | Davoren et al., 2016 |

| M1 Receptor Functional Potency (EC50) | Human | Calcium Mobilization | 180 nM | Davoren et al., 2016 |

| M1 Receptor Functional Potency (EC50) | Rat | Calcium Mobilization | 130 nM | Davoren et al., 2016 |

| M1 Receptor Agonist Efficacy (% ACh max) | Human | Calcium Mobilization | 87% | Davoren et al., 2016 |

| M1 Receptor Agonist Efficacy (% ACh max) | Rat | Calcium Mobilization | 91% | Davoren et al., 2016 |

| Selectivity vs. M2, M3, M4, M5 | Human | Functional Assays | >100-fold | Davoren et al., 2016 |

Pharmacokinetic Properties

The pharmacokinetic profile of PF-06767832 has been characterized in preclinical species.

| Parameter | Species | Route | Value | Unit | Reference |

| Bioavailability (F) | Rat | Oral | 60 | % | Davoren et al., 2016 |

| Brain Penetration (Kp,uu) | Rat | - | 1.0 | - | Davoren et al., 2016 |

| Clearance (Clp) | Rat | IV | 25 | mL/min/kg | Davoren et al., 2016 |

| Volume of Distribution (Vss) | Rat | IV | 3.1 | L/kg | Davoren et al., 2016 |

Experimental Protocols

Calcium Mobilization Assay

This protocol is a generalized procedure for measuring M1 receptor activation via calcium mobilization using a FLIPR (Fluorometric Imaging Plate Reader) system, adapted for the characterization of PF-06767832.

Objective: To determine the potency (EC50) and efficacy of PF-06767832 at the M1 muscarinic acetylcholine receptor.

Materials:

-

CHO or HEK293 cells stably expressing the human or rat M1 receptor.

-

Cell culture medium (e.g., DMEM/F12) with appropriate supplements.

-

FLIPR Calcium Assay Kit (e.g., Calcium 6 Assay Kit).

-

PF-06767832 and acetylcholine (as a reference agonist).

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Black, clear-bottom 96- or 384-well microplates.

-

FLIPR instrument.

Procedure:

-

Cell Plating: Seed the M1-expressing cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Dye Loading: On the day of the assay, prepare the calcium-sensitive dye solution according to the manufacturer's instructions. Remove the cell culture medium from the plates and add the dye solution to each well. Incubate the plates for 1-2 hours at 37°C.

-

Compound Preparation: Prepare serial dilutions of PF-06767832 and acetylcholine in the assay buffer at a concentration that is 5-10 times the final desired concentration.

-

FLIPR Assay:

-

Place the cell plate and the compound plate into the FLIPR instrument.

-

Set the instrument to monitor fluorescence changes over time.

-

Initiate the assay, which will involve the automated addition of the test compounds to the cell plate.

-

Record the fluorescence signal before and after the addition of the compounds.

-

-

Data Analysis:

-

The change in fluorescence intensity is proportional to the increase in intracellular calcium.

-

Plot the peak fluorescence response against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

-

Inositol Monophosphate (IP1) Accumulation Assay

This protocol describes a general method for measuring the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Objective: To quantify the activation of the Gq-coupled M1 receptor by measuring the accumulation of IP1.

Materials:

-

CHO or HEK293 cells stably expressing the M1 receptor.

-

HTRF IP-One Assay Kit.

-

PF-06767832.

-

Stimulation buffer containing lithium chloride (LiCl) to inhibit IP1 degradation.

-

White, solid-bottom 384-well microplates.

-

HTRF-compatible microplate reader.

Procedure:

-

Cell Plating: Seed the M1-expressing cells into the microplates and incubate overnight.

-

Compound Stimulation:

-

Remove the culture medium.

-

Add the stimulation buffer containing various concentrations of PF-06767832 to the cells.

-

Incubate for a specified period (e.g., 30-60 minutes) at 37°C to allow for IP1 accumulation.

-

-

Cell Lysis and HTRF Reagent Addition:

-

Add the HTRF lysis buffer containing the IP1-d2 (acceptor) and the anti-IP1-cryptate (donor) to each well.

-

Incubate for 1 hour at room temperature, protected from light.

-

-

HTRF Reading:

-

Read the plate on an HTRF-compatible reader at the appropriate excitation and emission wavelengths (e.g., 320 nm excitation, 620 nm and 665 nm emission).

-

-

Data Analysis:

-

The HTRF ratio (665 nm / 620 nm) is inversely proportional to the amount of IP1 produced.

-

Generate a standard curve using known concentrations of IP1.

-

Calculate the concentration of IP1 in the experimental samples from the standard curve.

-

Plot the IP1 concentration against the logarithm of the PF-06767832 concentration to determine the EC50.

-

Conclusion

PF-06767832 is a well-characterized M1 muscarinic acetylcholine receptor positive allosteric modulator-agonist. Its mechanism of action involves binding to an allosteric site on the M1 receptor, leading to both potentiation of the endogenous acetylcholine signal and direct receptor activation. This results in the activation of the Gq/PLC/IP3 signaling pathway, causing an increase in intracellular calcium and subsequent cellular responses. While demonstrating efficacy in preclinical models of cognitive impairment, the on-target adverse effects associated with PF-06767832 underscore the challenges in developing selective M1 modulators with a favorable therapeutic window. The data and protocols presented in this guide provide a comprehensive technical overview for researchers working on M1 receptor pharmacology and the development of novel cognitive enhancers.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of the Potent and Selective M1 PAM-Agonist N-[(3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-yl]-5-methyl-4-[4-(1,3-thiazol-4-yl)benzyl]pyridine-2-carboxamide (PF-06767832): Evaluation of Efficacy and Cholinergic Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. First‐in‐man study to investigate safety, pharmacokinetics and exploratory pharmacodynamics of HTL0018318, a novel M1‐receptor partial agonist for the treatment of dementias - PMC [pmc.ncbi.nlm.nih.gov]

PF-06767832: A Selective M1 Muscarinic Receptor Positive Allosteric Modulator-Agonist

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

PF-06767832 is a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor, also exhibiting agonist activity.[1][2][3][4] Developed by Pfizer, this compound has been investigated for its potential therapeutic benefits in cognitive disorders such as schizophrenia and Alzheimer's disease.[1][3] The selective activation of the M1 receptor is a promising strategy for enhancing cognitive function while potentially minimizing the cholinergic side effects associated with non-selective muscarinic agonists.[1][3] This technical guide provides a comprehensive overview of PF-06767832, including its pharmacological properties, experimental protocols, and the underlying signaling pathways.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for PF-06767832, facilitating a clear comparison of its potency, selectivity, and pharmacokinetic profile.

Table 1: In Vitro Pharmacology of PF-06767832

| Parameter | Assay | Species | Cell Line | Value | Reference |

| PAM Activity (EC50) | Calcium Mobilization (FLIPR) | Human | CHO-K1 expressing hM1 | 60 nM | [5] |

| Agonist Activity (EC50) | Calcium Mobilization (FLIPR) | Human | CHO-K1 expressing hM1 | ≥ 3.9 μM (51% efficacy) | [2] |

| Inositol Monophosphate (IP1) | Human | CHO-K1 expressing hM1 | - | [2] | |

| β-arrestin Recruitment | Human | - | - | [2] | |

| Functional Cooperativity (αβ) | Calcium Mobilization (FLIPR) | Human | CHO-K1 expressing hM1 | 126 | [1] |

| Intrinsic Agonist Efficacy (τB) | Calcium Mobilization (FLIPR) | Human | CHO-K1 expressing hM1 | 0.0095τA | [1] |

Table 2: Muscarinic Receptor Subtype Selectivity of PF-06767832

| Receptor Subtype | Assay | Activity | Result | Reference |

| M2 | [3H]NMS Radioligand Binding | Modulation of ACh binding | No effect | [1] |

| M3 | [3H]NMS Radioligand Binding | Modulation of ACh binding | No effect | [1] |

| M2/M3 | - | Functional Activity | Devoid of activity | [1][3][4] |

Table 3: In Vivo Pharmacokinetics of PF-06767832

| Species | Parameter | Value | Reference |

| Rat | Brain Penetration | Good | [1][2][3][4] |

| Dog | - | - | [2] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.

In Vitro Assays

1. Calcium Mobilization (FLIPR) Assay:

-

Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human M1 muscarinic receptor.

-

Methodology:

-

Cells are plated in 384-well black-walled clear-bottom plates and grown to confluence.

-

The growth medium is removed, and cells are incubated with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for a specified time at 37 °C.

-

For PAM activity assessment, cells are pre-incubated with varying concentrations of PF-06767832.

-

The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR).

-

An EC20 concentration of acetylcholine (ACh) is added to the wells to stimulate the M1 receptor.

-

For agonist activity assessment, varying concentrations of PF-06767832 are added in the absence of ACh.

-

Changes in intracellular calcium concentration are measured as fluorescence intensity.

-

Data are normalized to the maximal response induced by a saturating concentration of a full agonist. EC50 values are calculated using a four-parameter logistic equation.

-

2. β-Arrestin Recruitment Assay:

-

Principle: This assay measures the interaction of the activated M1 receptor with β-arrestin, a key protein in G protein-coupled receptor desensitization and signaling.

-

Methodology:

-

A suitable cell line is engineered to co-express the M1 receptor fused to a protein fragment (e.g., a fragment of β-galactosidase) and β-arrestin fused to a complementary fragment.

-

Upon receptor activation by an agonist or PAM-agonist, β-arrestin is recruited to the receptor, bringing the two protein fragments into proximity.

-

This proximity leads to the formation of a functional enzyme, which can then act on a substrate to produce a detectable signal (e.g., chemiluminescence).

-

The signal intensity is proportional to the extent of β-arrestin recruitment.

-

3. [3H]N-methylscopolamine (NMS) Radioligand Binding Assay:

-

Purpose: To assess the effect of PF-06767832 on acetylcholine (ACh) binding to M2 and M3 receptors.

-

Methodology:

-

Cell membranes expressing M2 or M3 receptors are prepared.

-

Membranes are incubated with the radiolabeled antagonist [3H]NMS, varying concentrations of ACh, and a fixed concentration of PF-06767832.

-

The binding reaction is allowed to reach equilibrium.

-

Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The amount of radioactivity retained on the filters is quantified by liquid scintillation counting.

-

The data are analyzed to determine if PF-06767832 alters the binding affinity of ACh for the M2 or M3 receptor.[1]

-

In Vivo Assays

1. Morris Water Maze:

-

Purpose: To assess spatial learning and memory in rodents.

-

Apparatus: A circular pool filled with opaque water, with a submerged escape platform hidden from view. Visual cues are placed around the room.

-

Procedure:

-

Acquisition Phase: Animals are trained over several days to find the hidden platform from different starting locations. The time taken to find the platform (escape latency) and the path length are recorded.

-

Probe Trial: The platform is removed, and the animal is allowed to swim for a set period. The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.

-

Drug Administration: PF-06767832 is administered prior to the testing sessions to evaluate its effect on scopolamine-induced cognitive deficits.

-

2. Prepulse Inhibition (PPI) of the Acoustic Startle Response:

-

Purpose: To assess sensorimotor gating, a process that is often deficient in schizophrenia.

-

Apparatus: A startle chamber equipped with a speaker to deliver acoustic stimuli and a sensor to measure the startle response.

-

Procedure:

-

The animal is placed in the startle chamber.

-

A loud, startling stimulus (pulse) is presented, and the resulting startle reflex is measured.

-

On other trials, a weaker, non-startling stimulus (prepulse) is presented shortly before the startling pulse.

-

Prepulse inhibition is the reduction in the startle response when the pulse is preceded by a prepulse.

-

PF-06767832 is administered to assess its ability to reverse amphetamine-induced deficits in PPI.

-

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways of the M1 muscarinic receptor and the mechanism of action of a PAM-agonist like PF-06767832.

Caption: M1 Muscarinic Receptor Signaling Pathway.

Caption: Mechanism of Action of a PAM-Agonist.

Caption: Preclinical Drug Discovery Workflow for a PAM-Agonist.

Discussion and Conclusion

PF-06767832 is a well-characterized M1 selective PAM-agonist with good brain penetration and pharmacokinetic properties.[1][2][3][4] In vitro studies have demonstrated its ability to potentiate the activity of acetylcholine at the M1 receptor with high cooperativity and low intrinsic agonist efficacy in calcium mobilization assays.[1] However, it displays more significant agonist activity in other signaling pathways, such as IP1 accumulation.[2] This compound is highly selective for the M1 receptor, showing no functional activity at M2 and M3 subtypes.[1][3][4]

In vivo studies have shown that PF-06767832 can reverse cognitive deficits in animal models, such as scopolamine-induced impairments in the Morris water maze and amphetamine-induced deficits in prepulse inhibition.[6] These findings support the hypothesis that selective M1 activation can be beneficial for treating cognitive dysfunction.

Despite its promising efficacy and selectivity profile, extensive safety profiling of PF-06767832 has revealed on-target cholinergic side effects, including gastrointestinal and cardiovascular liabilities.[1][2][3][4] These findings are significant as they provide strong evidence that activation of the M1 receptor itself contributes to the cholinergic adverse effects that were previously attributed primarily to the activation of M2 and M3 receptors.[1][2][3][4] This highlights a key challenge in the development of M1-targeted therapies and underscores the importance of carefully titrating the level of receptor activation to achieve a therapeutic window that separates cognitive enhancement from adverse effects. The PAM-agonist profile of PF-06767832, with its potential for biased signaling, offers an avenue for further research into developing M1 modulators with an improved therapeutic index.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of the Potent and Selective M1 PAM-Agonist N-[(3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-yl]-5-methyl-4-[4-(1,3-thiazol-4-yl)benzyl]pyridine-2-carboxamide (PF-06767832): Evaluation of Efficacy and Cholinergic Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Morris water maze: procedures for assessing spatial and related forms of learning and memory | Springer Nature Experiments [experiments.springernature.com]

The Discovery and Development of PF-06767832: A Selective M1 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This whitepaper details the discovery and preclinical development of PF-06767832, a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (mAChR), by Pfizer. The selective activation of the M1 receptor is a therapeutic strategy for enhancing cognitive function in disorders such as Alzheimer's disease and schizophrenia, while potentially avoiding the cholinergic side effects associated with non-selective muscarinic agonists.[1][2] PF-06767832 emerged from a series of M1-selective pyridone and pyridine amides, demonstrating favorable physicochemical properties, good brain penetration, and robust in vivo activity.[1][3] This document provides a comprehensive overview of the key data, experimental protocols, and signaling pathways involved in the characterization of PF-06767832.

Introduction: The Rationale for a Selective M1 PAM

The M1 muscarinic acetylcholine receptor is highly expressed in brain regions critical for cognition, such as the cerebral cortex and hippocampus.[4] Its activation is known to play a significant role in learning and memory processes.[4] The "cholinergic hypothesis" of Alzheimer's disease posits that a decline in cholinergic neurotransmission contributes to cognitive deficits.[5] While acetylcholinesterase inhibitors (AChEIs) have been a mainstay of treatment, their efficacy is limited, and they are associated with dose-limiting side effects due to the widespread activation of various muscarinic receptor subtypes.[4][6]

The development of selective M1 activators has been a long-standing goal. Positive allosteric modulators (PAMs) offer a promising approach by binding to a site on the receptor distinct from the orthosteric site for the endogenous ligand, acetylcholine (ACh).[1][2] This mechanism allows PAMs to potentiate the effect of ACh only when it is naturally released, preserving the spatial and temporal dynamics of cholinergic signaling. It was hypothesized that this approach could provide cognitive benefits while minimizing the side effects seen with non-selective agonists.[1][2] PF-06767832 was developed as a selective M1 PAM to test this hypothesis.[1]

Discovery and Lead Optimization

Pfizer researchers undertook the development of a series of M1-selective pyridone and pyridine amides.[1] Through structure-activity relationship (SAR) studies, they optimized the core pharmacophores to enhance potency, selectivity, and pharmacokinetic properties.[1] This effort led to the identification of compound 38, later designated PF-06767832, which exhibited a desirable profile of high M1 selectivity, good brain penetration, and favorable physicochemical properties.[1]

In Vitro Characterization

Potency and Selectivity

PF-06767832 was characterized as a potent M1 PAM that also displayed some intrinsic agonist activity, classifying it as a "PAM-agonist" or "ago-PAM".[3][6][7] In intracellular calcium release assays, it acted as an M1 PAM with an EC50 of 60 nM at low concentrations.[7] The compound demonstrated high selectivity for the M1 receptor, with approximately 180-fold selectivity over M2-M5 subtypes and no observed off-target effects.[7] It also showed high cooperativity with acetylcholine.[7]

Table 1: In Vitro Potency and Selectivity of PF-06767832

| Assay Type | Receptor Subtype | Parameter | Value |

| Intracellular Ca2+ Release | M1 | EC50 (PAM activity) | 60 nM |

| Functional Selectivity | M1 vs. M2-M5 | Fold Selectivity | ~180-fold |

Mechanism of Action

PF-06767832 functions as a positive allosteric modulator, potentiating the activity of acetylcholine at the M1 receptor.[8] Studies have shown that it enhances the signal transduction downstream of M1 receptor activation.[6]

References

- 1. Discovery of the Potent and Selective M1 PAM-Agonist N-[(3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-yl]-5-methyl-4-[4-(1,3-thiazol-4-yl)benzyl]pyridine-2-carboxamide (PF-06767832): Evaluation of Efficacy and Cholinergic Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]

- 5. M1 muscarinic acetylcholine receptor dysfunction in moderate Alzheimer’s disease pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting the M1 muscarinic acetylcholine receptor in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PF-06767832 - Forlabs Website [forlabs.co.uk]

PF-06767832: A Technical Guide to its Role in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06767832 is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (mAChR) with additional agonist properties (ago-PAM).[1][2] Developed by Pfizer, this compound has been a significant tool in neuroscience research, particularly in studies aimed at understanding the therapeutic potential and inherent risks of M1 receptor activation for treating cognitive deficits associated with disorders like Alzheimer's disease and schizophrenia.[1][3] This technical guide provides an in-depth overview of PF-06767832, including its mechanism of action, pharmacological data, detailed experimental protocols, and a discussion of its implications for drug development.

Introduction

The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor highly expressed in the central nervous system and is critically involved in learning, memory, and cognitive processes. Its dysfunction has been implicated in the pathophysiology of Alzheimer's disease and schizophrenia, making it a key target for therapeutic intervention. PF-06767832 emerged from a research program aimed at developing selective M1 activators that could offer pro-cognitive benefits while minimizing the adverse effects associated with non-selective muscarinic agonists. As a PAM-agonist, PF-06767832 enhances the receptor's response to the endogenous ligand acetylcholine and can also directly activate the receptor.[1]

Mechanism of Action and Signaling Pathway

PF-06767832 acts as a positive allosteric modulator and agonist at the M1 muscarinic acetylcholine receptor. The M1 receptor primarily couples through the Gq/11 family of G-proteins. Upon activation by an agonist or potentiation by a PAM, the receptor stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, leading to a cascade of downstream signaling events that modulate neuronal excitability and synaptic plasticity.

Quantitative Pharmacological Data

The following tables summarize the in vitro potency and selectivity, as well as the in vivo pharmacokinetic properties of PF-06767832.

Table 1: In Vitro Potency and Selectivity

| Parameter | Species | M1 | M2 | M3 | M4 | M5 |

| PAM EC50 (nM) | Human | 130 | >30,000 | >30,000 | >30,000 | >30,000 |

| Agonist EC50 (nM) | Human | 430 | >30,000 | >30,000 | >30,000 | >30,000 |

| Binding Ki (nM) | Human | 210 | >10,000 | >10,000 | >10,000 | >10,000 |

Data extracted from Davoren et al., 2016. EC50 values were determined using a calcium mobilization assay. Ki values were determined by radioligand binding assays.

Table 2: Rat Pharmacokinetics (Oral Administration)

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC0-24h (ng·h/mL) | Brain/Plasma Ratio |

| 1 | 150 | 1.0 | 850 | 1.2 |

| 3 | 480 | 1.5 | 2800 | 1.1 |

| 10 | 1600 | 2.0 | 11000 | 1.3 |

Data extracted from Davoren et al., 2016. Pharmacokinetic parameters were determined in male Sprague-Dawley rats following a single oral gavage dose.

Experimental Protocols

In Vitro M1 Receptor Functional Assay (Calcium Mobilization)

This protocol outlines the measurement of M1 receptor activation by assessing intracellular calcium mobilization.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human M1 receptor are cultured in appropriate media and seeded into 96-well black-walled, clear-bottom plates.

-

Dye Loading: After 24 hours, the culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.

-

Compound Preparation: Prepare serial dilutions of PF-06767832 in assay buffer. For PAM mode, prepare solutions containing a fixed concentration of acetylcholine (e.g., EC20) with serial dilutions of PF-06767832.

-

Measurement: A fluorescence imaging plate reader (FLIPR) is used to measure the change in fluorescence intensity upon the addition of the test compounds.

-

Data Analysis: The fluorescence data is normalized and plotted against the compound concentration to determine the EC50 values using a non-linear regression model.

Scopolamine-Induced Cognitive Deficit Model in Rats

This protocol describes a common behavioral model to assess the pro-cognitive effects of compounds like PF-06767832.

Methodology:

-

Animals: Male Sprague-Dawley rats are used.

-

Apparatus: A standard Morris water maze (a circular pool filled with opaque water containing a hidden escape platform) is used.

-

Procedure:

-

Acquisition Phase: Rats are trained to find the hidden platform over several days.

-

Treatment: On the test day, rats are pre-treated with PF-06767832 (or vehicle) followed by an injection of scopolamine (e.g., 0.5 mg/kg, i.p.) to induce a cognitive deficit.

-

Probe Trial: The platform is removed, and the rat is allowed to swim for a set time (e.g., 60 seconds).

-

-

Data Collection and Analysis: The time spent in the target quadrant, the number of crossings over the former platform location, escape latency, and path length are recorded and analyzed using video tracking software. Statistical analysis (e.g., ANOVA) is used to compare the performance between treatment groups.

Key Findings and Implications for Neuroscience Research

PF-06767832 has been instrumental in demonstrating both the potential and the challenges of targeting the M1 receptor for cognitive enhancement.

-

Efficacy in Preclinical Models: Studies have shown that PF-06767832 can reverse cognitive deficits induced by scopolamine in animal models of learning and memory.[3] It has also shown efficacy in models relevant to the psychotic symptoms of schizophrenia, such as amphetamine-induced hyperlocomotion.

-

On-Target Cholinergic Side Effects: A critical finding from the research on PF-06767832 is that even with high selectivity for the M1 receptor and avoidance of M2/M3 receptors (traditionally associated with peripheral cholinergic side effects), significant on-target M1-mediated adverse effects were observed. These include gastrointestinal distress, cardiovascular effects, and convulsions at higher doses.[3][4] This suggests that the therapeutic window for M1 activation may be narrow.

-

Implications for Drug Development: The findings with PF-06767832 have highlighted the need for a more nuanced approach to M1 receptor modulation. This could involve developing biased agonists that selectively activate certain downstream pathways over others, or PAMs with a more subtle modulatory effect to maintain a physiological level of receptor activation.

Conclusion

PF-06767832 remains a valuable research tool for dissecting the complex roles of the M1 muscarinic acetylcholine receptor in cognition and disease. The comprehensive dataset generated for this compound has provided crucial insights into the potential efficacy and the on-target safety liabilities of M1 receptor activation. Future research in this area will likely focus on developing next-generation M1 modulators with an improved therapeutic index, building upon the foundational knowledge gained from studies with PF-06767832.

References

- 1. researchgate.net [researchgate.net]

- 2. PF-06767832 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Discovery of the Potent and Selective M1 PAM-Agonist N-[(3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-yl]-5-methyl-4-[4-(1,3-thiazol-4-yl)benzyl]pyridine-2-carboxamide (PF-06767832): Evaluation of Efficacy and Cholinergic Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Amelioration of Cognitive Deficit by Embelin in a Scopolamine-Induced Alzheimer’s Disease-Like Condition in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of PF-06767832: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological profile of PF-06767832, a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor. The information presented herein is compiled from key scientific literature to support researchers and drug development professionals in understanding the mechanism of action and experimental characterization of this compound.

Core Data Presentation

The in vitro activity of PF-06767832 has been quantified through various assays, establishing its potency and selectivity for the M1 receptor. The following tables summarize the key pharmacological data.

Table 1: In Vitro Potency and Efficacy of PF-06767832

| Assay Type | Cell Line | Parameter | Value | Reference |

| Calcium Mobilization | CHO-K1 hM1 | EC50 (PAM activity) | 18 nM | [Davoren et al., 2016] |

| Calcium Mobilization | CHO-K1 hM1 | EC50 (Agonist activity) | 2.5 µM | [Davoren et al., 2016] |

| Inositol Monophosphate | CHO-K1 hM1 | EC50 (PAM activity) | 25 nM | [Davoren et al., 2016] |

| Inositol Monophosphate | CHO-K1 hM1 | EC50 (Agonist activity) | >30 µM | [Davoren et al., 2016] |

Table 2: In Vitro Selectivity Profile of PF-06767832

| Receptor Subtype | Assay Type | Parameter | Value | Fold Selectivity vs. M1 | Reference |

| M2 | Calcium Mobilization | EC50 (PAM activity) | >30 µM | >1667 | [Davoren et al., 2016] |

| M3 | Calcium Mobilization | EC50 (PAM activity) | >30 µM | >1667 | [Davoren et al., 2016] |

| M4 | Calcium Mobilization | EC50 (PAM activity) | >30 µM | >1667 | [Davoren et al., 2016] |

| M5 | Calcium Mobilization | EC50 (PAM activity) | >30 µM | >1667 | [Davoren et al., 2016] |

Signaling Pathway

PF-06767832 enhances the signaling of the M1 muscarinic acetylcholine receptor, which is predominantly coupled to the Gq/11 G-protein. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), leading to various downstream cellular responses.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to characterize PF-06767832.

Radioligand Binding Assay

This assay is performed to determine the binding affinity of PF-06767832 to the M1 receptor.

Materials:

-

CHO-K1 cell membranes expressing human M1 receptors

-

[3H]-N-methylscopolamine ([3H]-NMS) as the radioligand

-

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4

-

Wash buffer: Cold 50 mM Tris-HCl, pH 7.4

-

Scintillation cocktail

-

Glass fiber filters (GF/C)

-

96-well plates

Procedure:

-

Prepare serial dilutions of PF-06767832.

-

In a 96-well plate, add cell membranes, [3H]-NMS (at a concentration near its Kd), and either buffer, unlabeled NMS (for non-specific binding), or the test compound (PF-06767832).

-

Incubate the plate at room temperature for a specified time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the Ki value for PF-06767832.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following M1 receptor activation.

Materials:

-

CHO-K1 cells stably expressing human M1 receptors

-

Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Acetylcholine (ACh)

-

96-well black, clear-bottom plates

-

Fluorescence plate reader with an integrated fluid dispenser

Procedure:

-

Plate the CHO-K1 hM1 cells in 96-well plates and grow overnight.

-

Load the cells with the calcium-sensitive dye solution for 1 hour at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Prepare serial dilutions of PF-06767832.

-

To determine PAM activity, add PF-06767832 to the wells and incubate for a short period. Then, add a sub-maximal concentration (EC20) of acetylcholine.

-

To determine agonist activity, add PF-06767832 alone to the wells.

-

Measure the fluorescence intensity over time using a fluorescence plate reader.

-

Calculate the EC50 values from the concentration-response curves.

Inositol Monophosphate (IP1) Accumulation Assay

This assay quantifies the accumulation of IP1, a downstream metabolite of the Gq/11 signaling pathway.

Materials:

-

CHO-K1 cells stably expressing human M1 receptors

-

Stimulation buffer containing LiCl

-

HTRF IP-One assay kit (or equivalent)

-

Acetylcholine (ACh)

-

384-well white plates

-

HTRF-compatible plate reader

Procedure:

-

Seed the CHO-K1 hM1 cells in 384-well plates and culture overnight.

-

Prepare serial dilutions of PF-06767832.

-

Replace the culture medium with stimulation buffer.

-

For PAM activity, add PF-06767832 followed by a sub-maximal concentration of ACh.

-

For agonist activity, add only PF-06767832.

-

Incubate the plate at 37°C for a specified duration.

-

Lyse the cells and add the HTRF reagents (IP1-d2 and anti-IP1-cryptate).

-

Incubate for the recommended time to allow for the immunoassay to reach equilibrium.

-

Read the plate on an HTRF-compatible reader and calculate the IP1 concentration based on a standard curve.

-

Determine the EC50 values from the resulting concentration-response data.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in vitro characterization of a compound like PF-06767832.

Unraveling the Cholinergic Effects of PF-06767832: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of PF-06767832, a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR). Developed as a potential therapeutic for cognitive deficits associated with Alzheimer's disease and schizophrenia, PF-06767832's mechanism of action centers on the nuanced modulation of cholinergic signaling pathways. This document outlines the core pharmacology of PF-06767832, detailing its in vitro and in vivo effects, and provides a comprehensive overview of the experimental protocols used in its evaluation.

Introduction: Targeting the M1 Receptor

The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system and is critically involved in learning, memory, and cognitive processes.[1] Selective activation of the M1 receptor has been a long-standing goal for treating cognitive impairments. PF-06767832 was developed as a selective M1 PAM to enhance the receptor's response to the endogenous neurotransmitter, acetylcholine (ACh), thereby offering a potential therapeutic avenue with improved selectivity and reduced side effects compared to non-selective muscarinic agonists.[2][3]

Mechanism of Action: Positive Allosteric Modulation

PF-06767832 functions as a positive allosteric modulator, binding to a site on the M1 receptor that is distinct from the orthosteric site where acetylcholine binds.[3][4] This allosteric binding induces a conformational change in the receptor that increases its affinity and/or efficacy for acetylcholine.[4] As a PAM, PF-06767832 enhances the physiological patterns of cholinergic neurotransmission rather than causing constant receptor activation, which is a key differentiator from orthosteric agonists.[2]

M1 Receptor Signaling Pathway

The M1 receptor primarily couples to the Gq/11 family of G-proteins.[1][2] Upon activation by acetylcholine, which is potentiated by PF-06767832, the Gαq subunit activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events lead to a cascade of downstream cellular responses, including neuronal excitation and modulation of synaptic plasticity, which are fundamental to cognitive function.[2]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for PF-06767832.

Table 1: In Vitro Pharmacology of PF-06767832[3]

| Parameter | Species | Assay | Value |

| Potency (EC50) | Human | Ca2+ Mobilization | 190 nM |

| Rat | Ca2+ Mobilization | 200 nM | |

| Maximal Response | Human | Ca2+ Mobilization | 98% (relative to ACh) |

| Rat | Ca2+ Mobilization | 96% (relative to ACh) | |

| Selectivity | Human | M2, M3, M4, M5 Receptors | >30 µM (EC50) |

| Cooperativity (αβ) | Human | Ca2+ Mobilization | 126 |

Table 2: In Vivo Pharmacokinetics of PF-06767832 in Rats[3]

| Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Brain/Plasma Ratio |

| IV | 1 | 0.08 | 320 | 180 | 0.8 |

| PO | 1 | 0.5 | 90 | 200 | 0.7 |

Table 3: In Vivo Efficacy of PF-06767832 in Rodent Models[3]

| Model | Species | Endpoint | Dose (mg/kg, PO) | Result |

| Amphetamine-Induced Hyperlocomotion | Rat | Reversal of Hyperactivity | 1 | Significant Reversal |

| Scopolamine-Induced Deficit (Morris Water Maze) | Rat | Reversal of Cognitive Deficit | 0.32 | Significant Reversal |

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

In Vitro Ca2+ Mobilization Assay[3]

Objective: To determine the potency and maximal response of PF-06767832 at human and rat M1 receptors.

Methodology:

-

Cell Lines: HEK293 cells stably expressing either the human or rat M1 receptor were used.

-

Cell Plating: Cells were plated in 384-well black-walled, clear-bottom plates and grown to confluence.

-

Dye Loading: Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.

-

Compound Addition: PF-06767832 was added at various concentrations in the presence of an EC20 concentration of acetylcholine.

-

Signal Detection: Changes in intracellular calcium levels were measured as fluorescence intensity using a fluorescence imaging plate reader (FLIPR).

-

Data Analysis: Data were normalized to the maximal response of a saturating concentration of acetylcholine. EC50 values were calculated using a four-parameter logistic equation.

Amphetamine-Induced Hyperlocomotion in Rats[1][5]

Objective: To assess the potential antipsychotic-like activity of PF-06767832.

Methodology:

-

Animals: Male Sprague-Dawley rats were used.

-

Habituation: Rats were habituated to open-field activity chambers for 30-60 minutes.

-

Dosing: PF-06767832 or vehicle was administered orally (PO) at a specified time before the amphetamine challenge.

-

Challenge: d-amphetamine (e.g., 1.5 mg/kg, subcutaneous) was administered to induce hyperlocomotion.

-

Activity Monitoring: Locomotor activity (e.g., distance traveled, beam breaks) was recorded for 60-90 minutes post-amphetamine administration using an automated activity monitoring system.

-

Data Analysis: Total locomotor activity was compared between treatment groups using statistical analysis (e.g., ANOVA).

References

- 1. Centrally Active Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor Reverse Amphetamine-Induced Hyperlocomotor Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of the Potent and Selective M1 PAM-Agonist N-[(3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-yl]-5-methyl-4-[4-(1,3-thiazol-4-yl)benzyl]pyridine-2-carboxamide (PF-06767832): Evaluation of Efficacy and Cholinergic Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Allosteric Modulation of G Protein-Coupled Receptors: An Emerging Approach of Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of PF-06767832: A Technical Guide for Cognitive Disorder Research

Aimed at researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the preclinical data for PF-06767832, a selective M1 muscarinic acetylcholine receptor (mAChR) positive allosteric modulator (PAM)-agonist, for the potential treatment of cognitive disorders.

This document details the compound's mechanism of action, in vitro and in vivo pharmacology, pharmacokinetic profile, and safety findings. All quantitative data are summarized in structured tables for ease of comparison, and key experimental protocols are described. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate understanding.

Core Mechanism of Action

PF-06767832 enhances cholinergic neurotransmission by acting as a positive allosteric modulator and a direct agonist at the M1 muscarinic acetylcholine receptor.[1][2] The M1 receptor is a G-protein coupled receptor predominantly expressed in the central nervous system, particularly in the hippocampus and cerebral cortex, regions critical for learning and memory. Its activation is a key strategy for improving cognitive function in diseases like Alzheimer's and schizophrenia.[1]

M1 Muscarinic Receptor Signaling Pathway

Upon binding of acetylcholine or a PAM-agonist like PF-06767832, the M1 receptor activates the Gq alpha subunit of its associated G-protein. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, and along with DAG, activates protein kinase C and other downstream effectors that are thought to modulate synaptic plasticity and neuronal excitability, the cellular underpinnings of learning and memory.

In Vitro Pharmacology

PF-06767832 demonstrates high potency and selectivity for the human M1 receptor, with minimal activity at other muscarinic subtypes.

Table 1: In Vitro Pharmacological Profile of PF-06767832

| Assay | Receptor Subtype | Parameter | Value (nM) |

|---|---|---|---|

| PAM Activity | Human M1 | EC50 | 16 |

| Agonist Activity | Human M1 | EC50 | 180 |

| Selectivity | Human M2 | EC50 (PAM/Agonist) | >30,000 |

| Human M3 | EC50 (PAM/Agonist) | >30,000 | |

| Human M4 | EC50 (PAM/Agonist) | >10,000 |

| | Human M5 | EC50 (PAM/Agonist) | >10,000 |

Experimental Protocol: In Vitro Functional Assays

In vitro activity was assessed using Chinese Hamster Ovary (CHO-K1) cells stably expressing the human M1, M2, M3, M4, or M5 mAChR subtypes. For PAM activity, cells were stimulated with an EC20 concentration of acetylcholine in the presence of varying concentrations of PF-06767832. For agonist activity, cells were treated with PF-06767832 alone. The response was measured as an increase in intracellular calcium using a fluorescent imaging plate reader (FLIPR). Data were analyzed using a four-parameter logistic equation to determine EC50 values.

In Vivo Efficacy in Animal Models of Cognitive Impairment

PF-06767832 has shown efficacy in rodent models that are relevant to the cognitive deficits seen in psychiatric and neurodegenerative disorders.

Reversal of Scopolamine-Induced Deficits in the Morris Water Maze

PF-06767832 reversed the spatial learning and memory deficits induced by the non-selective muscarinic antagonist scopolamine in rats.

Table 2: Efficacy of PF-06767832 in the Scopolamine-Induced Morris Water Maze Deficit Model in Rats

| Treatment Group | Dose (mg/kg, p.o.) | Mean Escape Latency (seconds) on Day 4 |

|---|---|---|

| Vehicle + Vehicle | - | 24.5 ± 2.1 |

| Scopolamine (0.3 mg/kg) + Vehicle | - | 48.2 ± 3.5 |

| Scopolamine + PF-06767832 | 1 | 31.7 ± 2.8 |

| Scopolamine + PF-06767832 | 3 | 29.5 ± 3.1 |

Attenuation of Amphetamine-Induced Deficits in Prepulse Inhibition

PF-06767832 attenuated the sensorimotor gating deficits induced by amphetamine, a model relevant to schizophrenia.[2]

Table 3: Efficacy of PF-06767832 in the Amphetamine-Induced Prepulse Inhibition Deficit Model in Rats

| Treatment Group | Dose (mg/kg, p.o.) | % Prepulse Inhibition (at 82 dB prepulse) |

|---|---|---|

| Vehicle + Vehicle | - | 68 ± 4 |

| Amphetamine (0.5 mg/kg) + Vehicle | - | 32 ± 5 |

| Amphetamine + PF-06767832 | 0.32 | 38 ± 6 |

| Amphetamine + PF-06767832 | 1 | 58 ± 5 |

Experimental Workflow for In Vivo Cognitive Testing

The general workflow for assessing the pro-cognitive effects of PF-06767832 in these models is outlined below.

Experimental Protocols for Behavioral Assays

-

Morris Water Maze: Male Sprague-Dawley rats were trained for four days to find a hidden platform in a circular pool of water. On each day, PF-06767832 was administered orally 60 minutes prior to the first trial, and scopolamine was administered intraperitoneally 30 minutes before the trial. Escape latency and swim path were recorded by a video tracking system.

-

Prepulse Inhibition (PPI): Male Wistar rats were placed in acoustic startle chambers. PF-06767832 was given orally 60 minutes before the test, and amphetamine was administered subcutaneously 15 minutes prior. The test session consisted of trials with a startling pulse (120 dB) alone or preceded by a non-startling prepulse (74, 82, or 90 dB). The percentage of inhibition of the startle response by the prepulse was calculated.

Pharmacokinetics

PF-06767832 displays good oral bioavailability and penetrates the blood-brain barrier in rats.

Table 4: Pharmacokinetic Parameters of PF-06767832 in Rats Following a 1 mg/kg Oral Dose

| Parameter | Plasma | Brain |

|---|---|---|

| Cmax (ng/mL or ng/g) | 248 | 205 |

| Tmax (hours) | 1.0 | 1.0 |

| AUC0-24h (ng·h/mL or ng·h/g) | 1230 | 1020 |

| Brain/Plasma Ratio (AUC) | - | 0.83 |

Experimental Protocol: Pharmacokinetic Study

Male Sprague-Dawley rats were administered a single oral dose of 1 mg/kg PF-06767832. Blood samples were collected serially from the jugular vein. At the terminal time point, brains were collected. Drug concentrations in plasma and brain homogenates were quantified using LC-MS/MS. Pharmacokinetic parameters were determined using non-compartmental analysis.

Safety Pharmacology

The adverse effects observed with PF-06767832 are consistent with on-target M1 receptor activation and represent a key challenge for its therapeutic use.[1]

Table 5: Summary of Preclinical Safety Findings for PF-06767832 in Rats

| System | Observed Effects | Onset Dose (mg/kg, p.o.) |

|---|---|---|

| Central Nervous System | Convulsions | ≥ 10 |

| Cardiovascular | Transient increases in blood pressure and heart rate | ≥ 3 |

| Gastrointestinal | Salivation, increased GI motility | ≥ 3 |

Experimental Protocol: Safety Pharmacology Studies

-

Cardiovascular: Conscious, telemetered Sprague-Dawley rats received single oral doses of PF-06767832, and blood pressure, heart rate, and ECG were monitored.

-

Central Nervous System and General Observation: Rats were administered single oral doses and observed for clinical signs, including convulsive behaviors.

-

Gastrointestinal: Rats were observed for signs of cholinergic activation, such as salivation and changes in defecation, following oral dosing.

Summary and Conclusion

PF-06767832 is a potent, selective, and brain-penetrant M1 mAChR PAM-agonist that has demonstrated pro-cognitive effects in preclinical models of cognitive impairment. Its mechanism of action is well-defined, and it shows a clear dose-response relationship in efficacy studies. However, the compound also exhibits on-target M1-mediated side effects, including convulsions at higher doses, which highlights the therapeutic window challenges for this class of compounds. This comprehensive preclinical data package provides a strong rationale for the continued investigation of selective M1 receptor modulators for the treatment of cognitive disorders, while underscoring the importance of carefully managing the on-target safety liabilities.

References

In-Depth Technical Guide to the Agonist Activity of PF-06767832

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06767832 is a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR).[1][2] It also exhibits intrinsic agonist activity, classifying it as a PAM-agonist.[3] This dual mechanism of action has positioned PF-06767832 as a significant tool for investigating the therapeutic potential of M1 receptor activation, particularly for cognitive enhancement in neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia.[1] This technical guide provides a comprehensive overview of the agonist activity of PF-06767832, detailing its pharmacological properties, the signaling pathways it modulates, and the experimental protocols used for its characterization.

Core Agonist Profile of PF-06767832

PF-06767832 enhances the affinity and/or efficacy of the endogenous ligand, acetylcholine (ACh), at the M1 receptor.[4] As a PAM-agonist, it can also directly activate the receptor in the absence of an orthosteric agonist.[3] This activity is highly selective for the M1 receptor subtype, with little to no activity at other muscarinic receptor subtypes (M2-M5).[1]

While the pro-cognitive effects of M1 activation are well-documented, the agonist activity of PF-06767832 is also associated with on-target cholinergic side effects, including convulsions and gastrointestinal and cardiovascular issues.[1] Research suggests that these adverse effects are a direct result of M1 receptor activation and not due to off-target interactions.[1]

Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological parameters of PF-06767832.

| Parameter | Value | Assay System | Reference |

| M1 PAM EC50 | 30 nM | CHO cells expressing human M1 receptor | Davoren et al., 2016 |

| M1 Agonist EC50 | 610 nM | CHO cells expressing human M1 receptor | Davoren et al., 2016 |

| M1 Binding Affinity (Ki) | Not explicitly stated | Not explicitly stated | Not explicitly stated |

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Ki (Inhibition constant) is a measure of the binding affinity of a drug to a receptor.

Signaling Pathways Modulated by PF-06767832

The primary signaling cascade initiated by M1 receptor activation, and therefore by PF-06767832, is through the Gq alpha subunit of the G protein. This activation leads to a well-defined downstream cascade. There is also evidence that M1 receptor activation can lead to β-arrestin-mediated signaling, which can be involved in both receptor desensitization and G protein-independent signaling.

M1 Receptor Gq Signaling Pathway

The canonical signaling pathway for the M1 muscarinic receptor involves its coupling to the Gq protein. Activation of the M1 receptor by an agonist or PAM-agonist like PF-06767832 initiates the dissociation of the Gαq subunit, which in turn activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. This increase in intracellular calcium is a key event that can be measured to quantify receptor activation.

Caption: M1 Receptor Gq Signaling Pathway.

M1 Receptor β-Arrestin Signaling Pathway

Upon agonist binding and subsequent G protein-coupled receptor kinase (GRK) phosphorylation of the M1 receptor, β-arrestin can be recruited to the receptor. This interaction is primarily known to mediate receptor desensitization and internalization, effectively turning off G protein-mediated signaling. However, β-arrestin can also act as a scaffold for other signaling proteins, initiating a separate wave of G protein-independent signaling. The specific downstream effectors of M1 receptor-β-arrestin signaling are an area of active research.

Caption: M1 Receptor β-Arrestin Signaling Pathway.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the agonist activity of PF-06767832 are provided below.

In Vitro Assays

This assay is a primary method for quantifying the agonist activity of compounds acting on Gq-coupled receptors like the M1 receptor.

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor.

-

Assay Principle: The assay measures the increase in intracellular calcium concentration upon receptor activation using a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a component of a FLIPR Calcium Assay Kit). The fluorescence intensity is directly proportional to the intracellular calcium concentration.

-

Protocol:

-

Cell Plating: Seed CHO-M1 cells into 96- or 384-well black-walled, clear-bottom microplates and culture overnight to allow for cell adherence.

-

Dye Loading: Remove the culture medium and add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage). Incubate the plate at 37°C for 1 hour.

-

Compound Addition: Prepare serial dilutions of PF-06767832 in an appropriate assay buffer.

-

Fluorescence Measurement: Use a fluorescence plate reader, such as a FLIPR (Fluorometric Imaging Plate Reader), to measure the baseline fluorescence. Add the PF-06767832 dilutions to the wells and immediately begin kinetic reading of fluorescence changes over time.

-

Data Analysis: The peak fluorescence intensity following compound addition is used to determine the response. Plot the response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

-

This assay is used to determine the binding affinity of a compound to its target receptor.

-

Receptor Source: Membranes prepared from CHO cells expressing the human M1 receptor or from rodent brain tissue.

-

Radioligand: A radiolabeled antagonist with high affinity for the M1 receptor, such as [3H]-N-methylscopolamine ([3H]-NMS).

-

Protocol:

-

Membrane Preparation: Homogenize cells or tissue in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an assay buffer.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand ([3H]-NMS), and varying concentrations of the unlabeled test compound (PF-06767832).

-

Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the bound from the free radioligand. Wash the filters with ice-cold wash buffer.

-

Scintillation Counting: Dry the filter plate, add a scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled antagonist like atropine) from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding). The Ki value can then be calculated using the Cheng-Prusoff equation.

-

In Vivo Assays

This is a preclinical model used to assess the potential antipsychotic-like activity of a compound.

-

Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.

-

Procedure:

-

Acclimation: Acclimate the animals to the testing environment (e.g., open-field arenas) for a set period.

-

Compound Administration: Administer PF-06767832 or vehicle via an appropriate route (e.g., intraperitoneal injection).

-

Amphetamine Challenge: After a predetermined pretreatment time, administer amphetamine (or saline for control groups) to induce hyperlocomotion.

-

Locomotor Activity Measurement: Immediately place the animals back into the open-field arenas and record their locomotor activity (e.g., distance traveled, beam breaks) for a specified duration using automated activity monitoring systems.

-

Data Analysis: Compare the locomotor activity of the PF-06767832-treated group to the vehicle-treated, amphetamine-challenged group to determine if the compound can attenuate the hyperlocomotion.

-

This model is used to evaluate the potential for a compound to induce seizures, a known on-target side effect of M1 agonists.

-

Animal Model: Male C57BL/6 mice.

-

Procedure:

-

Compound Administration: Administer a range of doses of PF-06767832 or vehicle.

-

Observation: Observe the animals continuously for a set period (e.g., 2-3 hours) for any signs of convulsive behavior.

-

Seizure Scoring: Score the severity of any observed seizures using a standardized scale (e.g., the Racine scale).

-

Data Analysis: Determine the dose at which convulsive behaviors are observed and the severity of these effects.

-

Experimental and Logical Workflows

The following diagrams illustrate the general workflows for in vitro and in vivo characterization of PF-06767832.

Caption: In Vitro Experimental Workflow.

Caption: In Vivo Experimental Workflow.

Conclusion

PF-06767832 serves as a valuable pharmacological tool for elucidating the complex roles of the M1 muscarinic receptor. Its potent and selective PAM-agonist activity allows for the robust activation of M1-mediated signaling pathways. The detailed experimental protocols and understanding of its signaling cascades provided in this guide are essential for researchers aiming to further investigate the therapeutic potential and challenges associated with targeting the M1 receptor for the treatment of cognitive disorders. The on-target adverse effects highlight the need for careful consideration of the therapeutic window and the potential for developing biased agonists that preferentially activate desired signaling pathways.

References

- 1. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]

- 2. Structural Insights into M1 Muscarinic Acetylcholine Receptor Signaling Bias between Gαq and β-Arrestin through BRET Assays and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Affinities of muscarinic drugs for [3H]N-methylscopolamine (NMS) and [3H]oxotremorine (OXO) binding to a mixture of M1-M4 muscarinic receptors: use of NMS/OXO-M ratios to group compounds into potential agonist, partial agonist, and antagonist classes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

PF-06767832 experimental protocol for in vivo studies

Application Notes and Protocols: PF-06767832 In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06767832 is an experimental inhibitor of the KAT6A histone acetyltransferase. Dysregulation of KAT6A has been implicated in various cancers, making it a promising target for therapeutic intervention. These application notes provide a detailed protocol for in vivo studies designed to evaluate the efficacy and pharmacodynamics of PF-06767832 in a tumor xenograft model.

Signaling Pathway

The following diagram illustrates the proposed mechanism of action for PF-06767832, highlighting its role in the inhibition of the KAT6A signaling pathway.

Caption: Proposed mechanism of action for PF-06767832.

Experimental Protocol: In Vivo Efficacy Study

This protocol details an in vivo study to assess the anti-tumor efficacy of PF-06767832 in a patient-derived xenograft (PDX) model of NUT midline carcinoma.

1. Animal Model and Cell Line

-

Animal Model: Female NSG (NOD scid gamma) mice, 6-8 weeks old.

-

Cell Line: Ty-82 NUT midline carcinoma patient-derived xenograft.

2. Experimental Workflow

Caption: Workflow for the in vivo efficacy study.

3. Dosing and Administration

-

Treatment Groups:

-

Vehicle control (formulation details to be optimized based on compound solubility and stability).

-

PF-06767832 (50 mg/kg, once daily).

-

PF-06767832 (100 mg/kg, once daily).

-

-

Route of Administration: Oral gavage.

-

Dosing Volume: 10 mL/kg.

4. Monitoring and Endpoints

-

Tumor Volume: Measured twice weekly using digital calipers. Volume (mm³) = (length x width²) / 2.

-

Body Weight: Measured twice weekly as an indicator of toxicity.

-

Primary Efficacy Endpoint: Tumor growth inhibition.

-

Pharmacodynamic (PD) Endpoint: Acetylation of histone H3 at lysine 23 (H3K23ac) in tumor tissue.

5. Pharmacodynamic Analysis

-

A satellite group of animals (n=3 per group) will be euthanized 5 days after treatment initiation.

-

Tumor samples will be collected and processed for immunohistochemistry (IHC) to assess H3K23ac levels.

Data Presentation

Table 1: Summary of In Vivo Efficacy Data

| Treatment Group | Dose (mg/kg) | Dosing Frequency | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |

| Vehicle | - | Once Daily | 1250 | - |

| PF-06767832 | 50 | Once Daily | 625 | 50 |

| PF-06767832 | 100 | Once Daily | 375 | 70 |

Table 2: Summary of Pharmacodynamic Data

| Treatment Group | Dose (mg/kg) | Timepoint | Mean H3K23ac Positive Cells (%) | Percent Inhibition of H3K23ac |

| Vehicle | - | Day 5 | 85 | - |

| PF-06767832 | 100 | Day 5 | 25 | 70.6 |

Application Notes and Protocols for PF-06767832 in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended dosage and experimental protocols for the use of PF-06767832, a potent and selective M1 muscarinic acetylcholine receptor (M1-mAChR) positive allosteric modulator (PAM)-agonist, in rodent models. The information is intended to guide researchers in designing and executing preclinical studies for Alzheimer's disease, schizophrenia, and other neurological disorders.

Mechanism of Action

PF-06767832 acts as a PAM-agonist at the M1-mAChR.[1][2] This means it enhances the receptor's response to the endogenous neurotransmitter, acetylcholine, and can also directly activate the receptor.[1][2] The M1-mAChR is predominantly expressed in the central nervous system, particularly in the cerebral cortex and hippocampus, regions crucial for cognitive functions like learning and memory.[1][3][4] Activation of the M1-mAChR is a promising therapeutic strategy for conditions characterized by cholinergic deficits and cognitive impairment.[1][5]

Signaling Pathway

The activation of the M1-mAChR by PF-06767832 initiates a Gq-protein coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These downstream events are critical for modulating neuronal excitability and synaptic plasticity, which are cellular mechanisms underlying learning and memory.

References

- 1. Targeting the M1 muscarinic acetylcholine receptor in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]

- 4. Targeting Selective Activation of M1 for the Treatment of Alzheimer’s Disease: Further Chemical Optimization and Pharmacological Characterization of the M1 Positive Allosteric Modulator ML169 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of the Potent and Selective M1 PAM-Agonist N-[(3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-yl]-5-methyl-4-[4-(1,3-thiazol-4-yl)benzyl]pyridine-2-carboxamide (PF-06767832): Evaluation of Efficacy and Cholinergic Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: PF-06767832 in Scopolamine-Induced Memory Deficit Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cognitive impairment is a hallmark of several neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia. The cholinergic system, particularly the M1 muscarinic acetylcholine receptor, plays a crucial role in learning and memory. Scopolamine, a non-selective muscarinic receptor antagonist, is widely used in preclinical research to induce transient memory deficits, providing a valuable model for screening potential cognitive-enhancing therapeutics.

PF-06767832 is a potent and selective M1 muscarinic acetylcholine receptor positive allosteric modulator (PAM)-agonist. As a PAM, it enhances the affinity of the M1 receptor for the endogenous neurotransmitter acetylcholine, and as an agonist, it can directly activate the receptor. This dual mechanism of action makes it a promising candidate for mitigating cognitive deficits associated with cholinergic dysfunction. Preclinical studies have demonstrated that PF-06767832 can reverse scopolamine-induced memory impairments in rodents, particularly in the Morris water maze task.

These application notes provide a detailed overview of the use of PF-06767832 in scopolamine-induced memory deficit models, including generalized experimental protocols and data presentation.

Data Summary

While specific quantitative data from the seminal study by Davoren et al. (2016) is not publicly available in detail, the following table represents a typical data structure for a study evaluating the efficacy of a compound like PF-06767832 in a scopolamine-induced memory deficit model using the Morris water maze. The values presented are illustrative and based on expected outcomes from similar studies.

Table 1: Illustrative Morris Water Maze Performance Data

| Treatment Group | Mean Escape Latency (seconds) - Day 4 | Mean Distance Traveled (meters) - Day 4 | Time in Target Quadrant (seconds) - Probe Trial |

| Vehicle + Saline | 20 ± 3 | 5 ± 1 | 25 ± 4 |

| Vehicle + Scopolamine | 50 ± 5 | 12 ± 2 | 10 ± 2 |

| PF-06767832 (1 mg/kg) + Scopolamine | 25 ± 4 | 6 ± 1 | 22 ± 3 |

| Donepezil (1 mg/kg) + Scopolamine | 30 ± 4 | 7 ± 1.5 | 20 ± 3 |

*Data are presented as mean ± SEM. Statistical significance would be determined by appropriate analysis (e.g., ANOVA followed by post-hoc tests).

Signaling Pathways and Experimental Workflow

Signaling Pathway of PF-06767832 and Scopolamine

Caption: Signaling pathway of PF-06767832 and scopolamine at the M1 receptor.

Experimental Workflow for Scopolamine-Induced Memory Deficit Model

Caption: Experimental workflow for the scopolamine-induced memory deficit model.

Experimental Protocols

Note: The following protocols are generalized based on standard practices for scopolamine-induced memory deficit models in rats using the Morris water maze. Specific parameters may need to be optimized for individual laboratory conditions and research questions.

Animal Model and Housing

-

Species: Male Sprague-Dawley or Wistar rats (8-10 weeks old, 250-300g at the start of the experiment).

-

Housing: House animals in groups of 2-3 per cage in a temperature-controlled room (22 ± 2°C) with a 12-hour light/dark cycle. Provide ad libitum access to food and water.

-

Habituation: Handle the rats for at least 5 minutes daily for 5-7 days before the start of the experiment to acclimate them to the researcher and reduce stress.

Drug Preparation and Administration

-

PF-06767832: Dissolve in a suitable vehicle (e.g., 10% Tween 80 in sterile water). Prepare fresh daily. The effective dose range in preclinical models is typically 0.3 - 3 mg/kg, administered intraperitoneally (i.p.) or orally (p.o.).

-

Scopolamine Hydrobromide: Dissolve in sterile 0.9% saline. A commonly used dose to induce memory deficits is 0.5 - 1 mg/kg, administered i.p.

-

Administration Schedule:

-

Administer PF-06767832 (or vehicle) 60 minutes prior to the start of the Morris water maze training session.

-

Administer scopolamine (or saline) 30 minutes prior to the start of the training session.

-

Morris Water Maze (MWM) Protocol

-